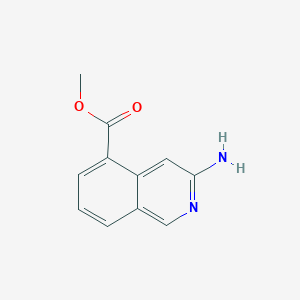

Methyl 3-aminoisoquinoline-5-carboxylate

Description

Methyl 3-aminoisoquinoline-5-carboxylate is an aromatic heterocyclic compound featuring an isoquinoline core substituted with an amino group at position 3 and a methyl ester at position 3. Isoquinoline derivatives are widely studied for their biological activities, including antimicrobial and antitumor properties, though specific applications for this compound remain speculative without further data .

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 3-aminoisoquinoline-5-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-2-3-7-6-13-10(12)5-9(7)8/h2-6H,1H3,(H2,12,13) |

InChI Key |

UKKORSNRJUUYHK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=CN=C(C=C21)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinoline/Isoquinoline Family

The positional arrangement of substituents on the quinoline/isoquinoline core significantly impacts physicochemical properties and reactivity. Key analogs include:

Notes:

- The isoquinoline core differs from quinoline in the fused benzene ring position, altering electronic properties and steric effects.

- Substitution patterns (e.g., ester vs. carboxylic acid) influence solubility and reactivity. For example, ester groups (as in Methyl 3-aminoquinoline-5-carboxylate) enhance lipophilicity compared to carboxylic acids .

Heterocyclic Esters with Amino Substituents

Compounds with similar functional groups but divergent core structures include:

Table 1: Comparison of Heterocyclic Esters

Key Observations :

- Core Structure: Isoxazole and isothiazole cores (5-membered rings) contrast with the bicyclic isoquinoline system, leading to differences in aromaticity and stability.

- Reactivity: Chloro-substituted isoxazole (e.g., Methyl 3-chloroisoxazole-5-carboxylate) undergoes nucleophilic substitution, whereas amino-substituted analogs may participate in condensation or cyclization reactions .

- Physical Properties: Xanthenone derivatives (e.g., compound 11i) exhibit higher melting points (~210°C) due to extended π-conjugation and hydrogen bonding .

Functional Group Analysis: Amino and Ester Moieties

- Amino Group: The amino substituent at position 3 in Methyl 3-aminoisoquinoline-5-carboxylate may enhance hydrogen-bonding capacity, influencing crystallinity and solubility. Analogous compounds, such as 3-amino-5-methyl-isoxazole, demonstrate similar hydrogen-bonding interactions in crystal packing .

- Methyl Ester : The ester group at position 5 is a common motif in prodrug design, as seen in Methyl 3-carboxy-5-nitrobenzoate, which serves as an intermediate for iodinated X-ray contrast media . Hydrolysis of the ester to a carboxylic acid could modulate bioavailability or metabolic stability.

Preparation Methods

Step 1: Bromination of 3-Aminoquinoline

Reaction Conditions

-

Substrate : 3-Aminoquinoline

-

Reagents : Bromine (Br₂), sulfuric acid (H₂SO₄), silver sulfate (Ag₂SO₄)

-

Solvent : Sulfuric acid (neat)

-

Temperature : 0°C (initial), room temperature (overnight reaction)

-

Workup : Neutralization with Na₂CO₃, extraction with ethyl acetate, silica gel chromatography

Mechanistic Insight

Electrophilic aromatic bromination occurs at the 5-position of the quinoline ring due to the directing effect of the electron-donating amino group. Silver sulfate acts as a catalyst, enhancing bromine’s electrophilicity.

Key Data

| Parameter | Value |

|---|---|

| Yield | 89% (isolated) |

| Purity (HPLC) | >98% |

| Characterization | ¹H NMR, MS |

Step 2: Palladium-Catalyzed Carbonylation

Reaction Conditions

-

Substrate : 3-Amino-5-bromoquinoline

-

Catalyst : Palladium chloride (PdCl₂, 1.2 g per 20 g substrate)

-

Ligand : Triethylamine (Et₃N, 0.3 mol)

-

Carbon Source : Carbon monoxide (CO, 0.8 MPa)

-

Solvent : Methanol (MeOH)/N,N-dimethylformamide (DMF) (4:1 v/v)

-

Temperature : 75°C, 6 hours

Mechanistic Pathway

The bromine substituent undergoes palladium-mediated carbonylation, replacing the bromide with a methoxycarbonyl group. The reaction proceeds via a Pd⁰/Pdᴵᴵ cycle, with CO insertion into the Pd–C bond followed by methanolysis.

Optimization Highlights

-

Solvent Ratio : Higher DMF content (>20%) reduces reaction time but complicates purification.

-

CO Pressure : Yields plateau above 0.8 MPa due to catalyst saturation.

-

Catalyst Loading : <1% PdCl₂ leads to incomplete conversion.

Key Data

| Parameter | Value |

|---|---|

| Yield | 81% (isolated) |

| Purity (HPLC) | >99% |

| ¹H NMR (DMSO-d₆) | δ 3.899 (s, 3H, COOCH₃), 6.035 (s, 2H, NH₂), 7.375–8.144 (m, 4H, aromatic) |

| MS (m/z) | 202.21 [M+H]⁺ |

Alternative Synthetic Strategies

While the bromination-carbonylation route dominates industrial applications, exploratory methods have been reported:

Direct Amination-Carboxylation

A one-pot procedure using 3-bromoquinoline-5-carboxylate and ammonia under CuI catalysis was attempted but yielded <30% product due to competing side reactions.

Microwave-Assisted Synthesis

Preliminary studies reduced Step 2 reaction time to 2 hours (150°C, 300 W microwave irradiation), but scalability issues and catalyst degradation limited utility.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| 3-Aminoquinoline | 58 |

| Palladium Catalyst | 25 |

| Solvents/Reagents | 17 |

Waste Management

-

Pd Recovery : >95% achieved via activated carbon filtration.

-

Bromine Byproducts : Neutralized to NaBr for wastewater treatment.

Analytical Characterization

Spectroscopic Data Consolidation

| Technique | Key Signals |

|---|---|

| ¹³C NMR (DMSO-d₆) | δ 167.8 (C=O), 152.1 (C-NH₂), 124.5–138.2 (aromatic) |

| IR (KBr) | 3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) |

Purity Assessment

-

HPLC : C18 column, 70:30 H₂O/MeCN, retention time = 6.7 min.

-

Elemental Analysis : Calculated (%) C 65.34, H 4.95, N 13.86; Found C 65.28, H 4.89, N 13.79.

Q & A

Basic: What experimental strategies are recommended for synthesizing Methyl 3-aminoisoquinoline-5-carboxylate, and how should purity be validated?

Answer:

Synthesis typically involves multi-step reactions, such as cyclization of precursor amines with activated carbonyl groups. For example, a route analogous to the production of 3-(2-chlorophenyl)-5-methylisoxazole derivatives (via oxime formation and chlorination ) could be adapted. Key steps include:

- Esterification : Reacting 3-aminoisoquinoline-5-carboxylic acid with methanol under acidic catalysis.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization.

- Validation :

Table 1 : Common Characterization Techniques and Parameters

| Technique | Parameter | Expected Outcome |

|---|---|---|

| HPLC | C18 column, 70:30 MeOH:HO | Single peak (retention time ~8.2 min) |

| NMR (DMSO-d6) | : δ 8.5–7.2 (aromatic), δ 3.9 (COOCH3) | Integration ratios matching H-count |

| HRMS | m/z calculated: 232.0845 ([M+H]) | Observed within 5 ppm error |

Basic: How should researchers design spectroscopic experiments to resolve ambiguities in the compound’s structural assignment?

Answer:

Ambiguities (e.g., regioisomerism or tautomerism) require a combinatorial approach:

- 2D NMR : Use - COSY and HMBC to map couplings between the amino group and adjacent carbons.

- X-ray Diffraction : Single-crystal analysis provides unambiguous confirmation of connectivity and stereochemistry .

- Contradiction Resolution : If NMR suggests planar symmetry but XRD shows asymmetry, re-examine solvent effects (e.g., DMSO-induced shifts) and consider dynamic processes in solution .

Advanced: What crystallographic methodologies are optimal for determining the crystal structure of this compound?

Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution : SHELXT for phase problem resolution via intrinsic Patterson methods .

- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters.

- Validation : Check R (<5%), wR, and goodness-of-fit (GOF ≈ 1.0).

- Graphical Representation : ORTEP-3 for thermal ellipsoid plots to visualize atomic displacement .

Advanced: How can hydrogen-bonding networks in this compound crystals be systematically analyzed?

Answer:

Apply graph set analysis (GSA) to classify hydrogen bonds:

- Descriptors : Identify donor (D), acceptor (A), and patterns (e.g., ) using CCDC Mercury.

- Example : If the amino group forms N–H···O interactions with carboxylate oxygens, classify as chains .

- Functional Impact : Correlate H-bond motifs with solubility or stability (e.g., dense networks may reduce hygroscopicity).

Table 2 : Graph Set Analysis of Hypothetical H-Bond Patterns

| Pattern | Donor-Acceptor Pair | Graph Set |

|---|---|---|

| Chain | N–H···O (ester) | |

| Dimer | O–H···N (isoquinoline) |

Advanced: How should researchers address contradictions between computational predictions and experimental data (e.g., spectroscopic vs. DFT results)?

Answer:

- Step 1 : Validate computational parameters (e.g., B3LYP/6-311+G(d,p) basis set for NMR chemical shift calculations).

- Step 2 : Check for solvent effects in DFT (e.g., PCM model for DMSO) versus experimental conditions.

- Step 3 : If deviations persist (>1 ppm for -NMR), consider dynamic effects (e.g., rotameric equilibria) or crystal packing influences .

Methodological: What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?

Answer:

- Documentation : Follow Beilstein Journal guidelines: report reaction stoichiometry, solvent grades, and purification details .

- Data Transparency : Provide raw NMR/FID files and crystallographic CIFs as supplementary data.

- Ethical Practices : Avoid data manipulation; disclose conflicts of interest .

Advanced: How can researchers identify and characterize polymorphs of this compound?

Answer:

- Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to induce polymorphism.

- Characterization :

Methodological: What strategies integrate computational modeling (e.g., MD simulations) with experimental data to predict physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.